molecular formula C11H16N2O B7844712 2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide

2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide

Cat. No.: B7844712
M. Wt: 192.26 g/mol
InChI Key: ASLWSTJEJXATGA-UHFFFAOYSA-N
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Description

Structural Classification within Acetamide (B32628) Derivatives and Related Amino Acid Analogues

2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide is characterized by a central acetamide core. Acetamides are organic compounds containing the functional group C(=O)N(R')R'', derived from the condensation of acetic acid and an amine. In this specific molecule, the nitrogen atom of the acetamide is tertiary, being bonded to a methyl group and a 3-methyl-benzyl group. This substitution pattern is a key determinant of its chemical properties.

The presence of a 2-amino group classifies it as an alpha-amino acetamide. This feature makes it a structural analogue of amino acids, the fundamental building blocks of proteins. Specifically, it can be viewed as a derivative of glycine (B1666218) where the amide nitrogen is disubstituted. This relationship to amino acids suggests potential interactions with biological systems that recognize or process amino acids and their derivatives.

Table 1: Structural Breakdown of this compound

Structural ComponentDescription
Acetamide Core The central C(=O)N functional group, defining it as an acetamide.
Tertiary Amide The nitrogen atom is bonded to three carbon atoms (the carbonyl carbon, a methyl group, and a benzyl (B1604629) group), which influences its reactivity and physical properties.
2-Amino Group An amino group (-NH2) attached to the alpha-carbon (the carbon adjacent to the carbonyl group), making it an alpha-amino acetamide.
N-methyl Group A methyl group directly attached to the amide nitrogen.
N-(3-methyl-benzyl) Group A benzyl group with a methyl substituent at the 3-position of the benzene (B151609) ring, attached to the amide nitrogen. This large, lipophilic group significantly impacts the molecule's overall size, shape, and potential for intermolecular interactions.

Overview of Research Significance in Contemporary Organic and Medicinal Chemistry

Acetamide derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities. galaxypub.conih.gov The acetamide functional group is a common feature in many pharmaceutical agents, contributing to their metabolic stability and ability to form hydrogen bonds, which is crucial for binding to biological targets. patsnap.com N-substituted acetamides, in particular, have been explored for a wide range of therapeutic applications, including as enzyme inhibitors. patsnap.comacs.org

The structural motifs present in this compound suggest several avenues for its potential research significance:

Enzyme Inhibition: The amino acid-like structure could allow it to act as a competitive or non-competitive inhibitor of enzymes that process natural amino acids.

Neurological Activity: The presence of the benzyl group is a feature found in many centrally active compounds, suggesting potential applications in neuroscience research.

Antimicrobial or Antiviral Properties: Many acetamide derivatives have been investigated for their efficacy against various pathogens. nih.gov

Synthetic Building Block: In organic chemistry, this compound could serve as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of the primary amino group and the amide functionality.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-methyl-N-[(3-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-3-5-10(6-9)8-13(2)11(14)7-12/h3-6H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLWSTJEJXATGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations for 2 Amino N Methyl N 3 Methyl Benzyl Acetamide and Its Analogues

Targeted Synthesis of the 2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide Scaffold

The construction of the this compound core revolves around the strategic formation of the amide bond and the introduction of the terminal amino group. A plausible and efficient synthetic route involves the initial preparation of the key secondary amine intermediate, N-methyl-N-(3-methylbenzyl)amine, followed by its acylation with a protected glycine (B1666218) derivative and subsequent deprotection.

A key intermediate for the synthesis of the target compound is the secondary amine, N-methyl-N-(3-methylbenzyl)amine. This can be efficiently synthesized via reductive amination of 3-methylbenzaldehyde (B113406) with methylamine. This reaction typically proceeds by forming an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.

Amide Bond Formation Strategies: Condensation Reactions utilizing Coupling Reagents

The central amide bond in this compound is formed by the coupling of the secondary amine, N-methyl-N-(3-methylbenzyl)amine, with a suitable N-protected glycine derivative. The use of coupling reagents is essential to activate the carboxylic acid group and facilitate the formation of the amide linkage under mild conditions, minimizing side reactions. mychemblog.com

A variety of modern coupling reagents are available for this purpose. One of the most effective and widely used is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), efficiently promotes the formation of an active ester from the carboxylic acid, which then readily reacts with the amine. mychemblog.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentFull NameActivating AgentBy-products
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHOAt (1-Hydroxy-7-azabenzotriazole)Tetramethylurea, HOBt derivative
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBt (1-Hydroxybenzotriazole)Tetramethylurea, HOBt
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideOften used with HOBt or NHSWater-soluble urea (B33335)
DCC N,N'-Dicyclohexylcarbodiimide---Dicyclohexylurea (DCU)

The general procedure for the amide coupling using HATU involves dissolving the N-protected glycine, N-methyl-N-(3-methylbenzyl)amine, HATU, and DIPEA in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction is typically stirred at room temperature until completion.

N-Alkylation and Amination Procedures for Substituted Amides

While the primary strategy involves the acylation of a pre-synthesized secondary amine, an alternative approach could involve the N-alkylation of a pre-formed 2-aminoacetamide derivative. For instance, one could envision the synthesis of 2-amino-N-methylacetamide, followed by its N-alkylation with 3-methylbenzyl halide. However, this method often suffers from a lack of selectivity, with potential for over-alkylation and reaction at the primary amine.

A more controlled approach to introduce the amino functionality is to start with a 2-haloacetamide and perform a nucleophilic substitution with an amine or an azide (B81097). For example, N-methyl-N-(3-methylbenzyl)-2-chloroacetamide could be synthesized and subsequently reacted with ammonia (B1221849) or a protected amine equivalent. Alternatively, reaction with sodium azide would yield a 2-azidoacetamide, which can then be reduced to the desired 2-aminoacetamide.

Application and Removal of Amine Protecting Groups (e.g., Benzyl (B1604629) Carbamate)

To prevent unwanted side reactions at the amino group of glycine during the amide coupling step, it must be protected. A common and versatile protecting group for this purpose is the benzyl carbamate (B1207046) (Cbz or Z) group. N-Cbz-glycine is commercially available or can be readily prepared. The Cbz group is stable under the conditions of amide bond formation.

The final step in the synthesis of this compound is the removal of the Cbz protecting group. A major advantage of the Cbz group is its facile removal under mild conditions. The most common method for Cbz deprotection is catalytic hydrogenolysis. nih.gov This is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The reaction is clean, and the by-products, toluene (B28343) and carbon dioxide, are easily removed.

Table 2: Common Amine Protecting Groups and Their Removal

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
Benzyl carbamateCbz, ZBenzyl chloroformateH₂, Pd/C (Hydrogenolysis)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)

Other deprotection methods for Cbz groups include treatment with strong acids such as HBr in acetic acid, or using transfer hydrogenation with reagents like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst.

Stereoselective Synthesis Approaches for Chiral Centers in Analogues

While the parent compound, this compound, is achiral, the synthesis of its analogues may involve the introduction of chiral centers. For instance, replacing the glycine moiety with a chiral amino acid would result in a chiral product. The stereoselective synthesis of such analogues requires careful consideration to maintain the stereochemical integrity of the chiral starting materials.

During the amide coupling step, the use of appropriate coupling reagents and conditions is crucial to minimize racemization of the chiral amino acid. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used with carbodiimide (B86325) coupling reagents to suppress racemization. mychemblog.com

Furthermore, chiral auxiliaries can be employed to induce stereoselectivity in the synthesis of analogues with new chiral centers. For example, Evans' chiral oxazolidinone auxiliaries can be used to perform stereoselective alkylations to introduce substituents at the alpha-position of the acetamide (B32628) moiety, leading to the formation of chiral α-substituted amino acid derivatives. researchgate.net

Synthesis of Structurally Related Benzyl-Substituted Acetamide Analogues

The exploration of the structure-activity relationship (SAR) of this compound often involves the synthesis of a library of structurally related analogues. A key area for modification is the benzyl moiety.

Systematic Modification of the Benzyl Moiety: Exploring Methylation Patterns and Other Substitutions

Systematic modification of the benzyl group can be achieved by starting with appropriately substituted benzaldehydes in the initial reductive amination step. A library of N-methyl-N-(substituted benzyl)amines can be generated by reacting various substituted benzaldehydes with methylamine. This allows for the exploration of different methylation patterns (e.g., 2-methylbenzyl, 4-methylbenzyl, dimethylbenzyl) as well as the introduction of other substituents such as halogens, alkoxy groups, or nitro groups on the aromatic ring.

The subsequent acylation of this diverse library of secondary amines with a protected glycine derivative, followed by deprotection, would yield a series of analogues with systematic variations in the benzyl moiety. This approach allows for a comprehensive investigation of how the position and nature of the substituent on the benzyl ring affect the properties of the final compound.

Derivatization at the 2-Amino and N-Methyl Sites for Scaffold Diversification

The structural versatility of the this compound scaffold allows for extensive derivatization at two key positions: the primary 2-amino group and the N-methyl group. These modifications are instrumental in creating a diverse library of analogues with potentially unique biological activities and physicochemical properties.

Derivatization of the 2-Amino Group: The primary amino group is a versatile handle for a variety of chemical transformations. Standard N-acylation reactions can be employed to introduce a wide range of acyl groups. For instance, reaction with various acid chlorides or anhydrides in the presence of a base can yield a library of N-acylated derivatives. Furthermore, reductive amination with aldehydes or ketones provides access to N-alkylated and N-arylated analogues.

Derivatization at the N-Methyl Site: While the N-methyl group itself is not directly reactive, derivatization can be achieved through demethylation followed by re-alkylation. More advanced strategies involve the initial synthesis of analogues bearing different N-alkyl groups. For example, starting from N-(3-methyl-benzyl)amine, a variety of N-alkyl groups can be introduced prior to the acetamide formation, leading to a diverse set of scaffolds. A general scheme for the N-acylation of secondary amines like N-methylbenzylamine involves reaction with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. google.comcymitquimica.com

Reactant 1Reactant 2ProductReaction Type
N-methylbenzylamineAcetic AnhydrideN-acetyl-N-methylbenzylamineN-acylation
N-methylbenzylamineBenzyl BromideN-benzyl-N-methylbenzylamineN-alkylation
2-amino-N-methylacetamideAldehyde/KetoneN-alkyl/aryl-2-amino-N-methylacetamideReductive Amination

Incorporation into Complex Molecular Architectures and Peptide Mimetics

The structural motif of N-substituted amino amides, such as this compound, is a valuable building block for the construction of more complex molecules, particularly peptide mimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability.

The incorporation of N-alkylated amino acid residues into peptide chains is a well-established strategy to modulate the conformational properties of peptides. monash.edu The N-methyl-N-(3-methyl-benzyl)-acetamide unit can be considered a dipeptide mimic. The tertiary amide bond introduces conformational constraints and removes the hydrogen bond donor capability of a typical secondary amide in a peptide backbone. This can lead to increased resistance to enzymatic degradation by proteases.

Synthetic strategies to incorporate such units into larger peptide chains often involve solid-phase peptide synthesis (SPPS). google.comnih.gov A protected form of the this compound unit can be coupled to a growing peptide chain on a solid support. Alternatively, the corresponding N-substituted amino acid can be incorporated, followed by further chain elongation.

Building BlockTarget MoleculeSignificance
N-substituted amino acidPeptide MimeticEnhanced proteolytic stability, conformational rigidity. nih.govnih.gov
This compoundComplex HeterocyclesScaffold for diversity-oriented synthesis.

Heterocyclic Ring Incorporations within Acetamide Scaffolds

The acetamide scaffold of this compound can be utilized as a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. acs.orgnih.gov The presence of the 2-amino group and the potential for functionalization on the acetyl moiety provide handles for cyclization.

For instance, if the 2-amino group is first converted to a different functional group, such as an azide, it can undergo intramolecular cyclization with a suitably placed reactive group on the N-benzyl moiety or the acetamide backbone. researchgate.net Another approach involves the introduction of a reactive group at the alpha-position of the acetamide, which can then react with the N-benzylamine nitrogen or the aromatic ring of the benzyl group to form a new heterocyclic ring.

An example of a potential transformation is the Pictet-Spengler reaction. If the 2-amino group is part of a larger fragment that includes an aldehyde or ketone, it could undergo an intramolecular cyclization with the 3-methyl-benzyl ring, although this would require significant modification of the initial structure. A more direct approach could involve the activation of the amide itself to facilitate cyclization. acs.org

Starting Material ScaffoldReaction TypeResulting Heterocycle
Functionalized AcetamideIntramolecular CondensationLactam
Di-functionalized AcetamideIntramolecular CyclizationPyrrolidinone
N-Aryl Acetamide with ortho-alkyneRadical CascadeIndolo[2,1-a]isoquinolinone

Advanced Reaction Mechanisms and Catalysis in Synthetic Pathways

Nucleophilic Acyl Substitution Mechanisms

The formation of the amide bond in this compound is a classic example of a nucleophilic acyl substitution reaction. libretexts.orgnih.gov This reaction typically involves the attack of the nitrogen atom of N-methyl-N-(3-methyl-benzyl)amine on the carbonyl carbon of an activated carboxylic acid derivative, such as an acid chloride or an anhydride.

The mechanism proceeds through a tetrahedral intermediate. acs.org In the case of an acid chloride, the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by a base yields the stable amide product.

The reaction can be catalyzed by acids or bases. Acid catalysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org Base catalysis typically involves deprotonation of the amine to increase its nucleophilicity. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures or the use of coupling agents to activate the carboxylic acid. dur.ac.uk

StepDescription
1Nucleophilic attack of the amine on the carbonyl carbon.
2Formation of a tetrahedral intermediate.
3Collapse of the tetrahedral intermediate and expulsion of the leaving group.
4Deprotonation to yield the final amide product.

Palladium-Catalyzed C-H Activation and Arylation with Related Amine Directing Groups

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, and the amide functionality can serve as an effective directing group. nih.govresearchgate.net In analogues of this compound, the tertiary amide group can direct a palladium catalyst to activate a C-H bond on the 3-methyl-benzyl ring, typically at the ortho position.

The mechanism generally involves the coordination of the palladium catalyst to the amide oxygen. This brings the metal center in close proximity to the ortho C-H bonds of the benzyl ring, facilitating cyclometalation to form a palladacycle intermediate. This palladacycle can then undergo further reactions, such as oxidative addition with an aryl halide, followed by reductive elimination to form a new C-C bond, resulting in the arylation of the benzyl ring. acs.orgnih.govnih.gov

The N-benzyl amine moiety itself can also act as a directing group. For instance, Ns-protected benzylamines have been shown to direct palladium-catalyzed ortho-arylation. chu-lab.org This highlights the potential for selective functionalization of the aromatic ring in the this compound scaffold through judicious choice of catalyst and reaction conditions. The use of tertiary amides as directing groups has also been explored in rhodium-catalyzed C-H amination reactions. nih.gov

CatalystDirecting GroupTransformation
Palladium(II)Tertiary Amideortho-Arylation of Benzyl Ring mdpi.com
Rhodium(II)Tertiary AmideBenzylic C-H Amination nih.gov
Palladium(II)Ns-protected Amineortho-Arylation of Benzylamine (B48309) chu-lab.org

Advanced Spectroscopic and Crystallographic Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and crystallographic characterization of the specific compound, this compound (CAS No. 1178644-77-3), is not publicly available. The generation of a scientifically accurate article adhering to the specified outline requires access to primary experimental results from techniques such as NMR, HRMS, IR, and XRD analysis for this exact molecule.

While general principles and typical spectral characteristics for related N-substituted acetamides and benzylamine derivatives are well-documented, applying such general information would not meet the stringent requirement of focusing solely on "this compound." To provide a thorough and accurate analysis as requested, specific data including chemical shifts, mass-to-charge ratios, fragmentation patterns, vibrational frequencies, and crystal lattice parameters for this compound are necessary.

Therefore, the detailed sections and subsections outlined in the prompt cannot be completed at this time. The required research findings for this compound have not been published in the accessible scientific domain.

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

The molecular structure of 2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide contains key functional groups capable of participating in hydrogen bonding: a primary amine (-NH₂) group, which can act as a hydrogen bond donor, and a carbonyl oxygen atom (-C=O) on the acetamide (B32628) moiety, which is a primary hydrogen bond acceptor. The tertiary nitrogen of the acetamide is not a hydrogen bond donor.

Potential Hydrogen Bonding Interactions:

N-H···O Bonds: The most probable and strongest hydrogen bonds would form between the hydrogen atoms of the primary amine group (N-H) and the carbonyl oxygen atom (O=C) of an adjacent molecule. These interactions are fundamental in the formation of chains, dimers, or more complex networks in related amide structures.

Anticipated Supramolecular Assemblies:

Based on the potential for N-H···O hydrogen bonds, several common supramolecular motifs could be formed:

Chains: Molecules could link head-to-tail, forming one-dimensional chains. For instance, the amino group of one molecule could donate a proton to the carbonyl oxygen of the next, propagating a linear assembly.

Dimers: Two molecules could form a cyclic dimer through a pair of N-H···O hydrogen bonds, creating a stable, centrosymmetric or non-centrosymmetric unit. These dimeric units could then be further linked into larger structures.

Sheets or Layers: The interplay of multiple hydrogen bonds could extend the structure into two dimensions, forming sheets or layers. These layers would then stack to form the three-dimensional crystal lattice, influenced by weaker van der Waals forces, including potential π-π stacking interactions between the benzyl (B1604629) rings.

The presence of the 3-methyl-benzyl group would introduce steric bulk and specific electronic properties that would influence the preferred crystal packing and the geometry of the resulting supramolecular assembly. The precise nature of these interactions, including bond distances and angles, can only be determined through experimental crystallographic analysis.

Illustrative Data Table of Potential Hydrogen Bond Geometries (Hypothetical):

The following table is a hypothetical representation of what a data table for the hydrogen bonding in this compound might look like, based on typical values for such interactions in organic molecules. This data is not based on experimental results for the specified compound.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry of A
N(amino)H1AO(carbonyl)0.862.102.95170x, y, z+1
N(amino)H1BO(carbonyl)0.862.253.05155-x, -y, -z

Computational Chemistry and Cheminformatics in Elucidating Molecular Properties and Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. DFT methods are used to solve the Schrödinger equation for a multi-electron system, providing insights into electron distribution and orbital energies. nih.govbohrium.com For 2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide, DFT calculations would be performed by first optimizing the molecule's three-dimensional geometry to its lowest energy state. A common approach involves using a hybrid functional like B3LYP with a basis set such as 6-311G(d,p), which offers a good balance of accuracy and computational efficiency. nih.gov

A key output of DFT calculations is the energy of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. For this compound, this analysis would pinpoint its general stability and predisposition to engage in chemical reactions.

Illustrative data derived from DFT calculations for similar acetamide (B32628) derivatives suggests what one might expect for the target compound.

ParameterEnergy (eV)Interpretation for Reactivity
HOMO Energy-5.313Indicates the energy of the highest energy electrons available for donation.
LUMO Energy-0.268Represents the energy of the lowest energy orbital available to accept electrons.
Energy Gap (ΔE)5.045A relatively large gap, suggesting good kinetic stability. nih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas signify positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.

For this compound, an MEP map would likely reveal a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity. The hydrogen atoms of the primary amine group would likely exhibit a positive potential (blue), marking them as potential sites for hydrogen bonding interactions. This map is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants. bohrium.com

Molecular Modeling and Simulation Approaches

Beyond static electronic properties, understanding how a molecule moves, flexes, and interacts with complex biological systems is crucial. Molecular modeling and simulation techniques are employed to predict these dynamic behaviors.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. semanticscholar.org This method is central to drug discovery, as it helps identify potential drug candidates by predicting their binding affinity and mode of interaction within a protein's active site.

To perform a docking study on this compound, a specific protein target would first be identified. The 3D structure of the protein is obtained, and a binding site (or "pocket") is defined. The ligand is then computationally placed into this site in numerous possible conformations and orientations. A scoring function is used to estimate the binding free energy for each pose, with lower scores generally indicating a more favorable interaction. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

The following table provides a hypothetical example of docking results for this compound against a putative enzyme target.

ParameterValueSignificance
Binding Affinity (kcal/mol)-7.8A strong negative value suggests favorable binding to the target.
Interacting ResiduesArg36, Phe66, Arg48Identifies specific amino acids in the receptor's active site that interact with the ligand. semanticscholar.org
Interaction TypesHydrogen Bond, π-π StackingDetails the specific non-covalent forces stabilizing the ligand-receptor complex. semanticscholar.org

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe the conformational changes of the ligand and protein, the stability of their interactions, and the influence of the surrounding solvent (typically water).

An MD simulation of the this compound-protein complex (derived from docking) would involve placing the complex in a simulated box of water molecules and ions to mimic physiological conditions. The simulation, run over nanoseconds or longer, would reveal how the ligand settles into its binding pose, whether the key interactions predicted by docking are stable, and how the protein's structure might adapt to the ligand's presence. semanticscholar.org This provides a more realistic and rigorous assessment of the binding hypothesis.

Cheminformatics Approaches for Compound Profiling and Discovery

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. These approaches are used to profile a molecule's properties and predict its potential activities without the need for intensive quantum or molecular mechanics calculations.

For this compound, cheminformatics tools could be used to calculate various molecular descriptors (e.g., molecular weight, logP, polar surface area) and compare them to established rules for drug-likeness, such as Lipinski's Rule of Five. Furthermore, by comparing its structural features to databases of compounds with known biological activities, it is possible to predict potential targets or toxicity liabilities. nih.gov For instance, the OSIRIS Property Explorer is a tool that can predict toxicity risks (mutagenicity, tumorigenicity) and generate a drug-score based on a compound's structural similarity to known drugs. nih.gov This initial screening helps prioritize compounds for further, more detailed computational and experimental investigation.

Database Mining and Similarity Searches for Related Bioactive Scaffolds

Database mining and similarity searches are fundamental cheminformatics techniques used to identify compounds with structural similarities to a query molecule, such as this compound. The underlying principle is that structurally similar molecules are likely to exhibit similar biological activities. This process involves screening vast chemical databases to find known compounds that share key structural features with the molecule of interest.

The process typically begins with the generation of a digital representation of the query molecule, often as a SMILES (Simplified Molecular-Input Line-Entry System) string or a 2D/3D structure file. This representation is then used to search chemical databases like PubChem, ChEMBL, and SciFinder. Various search algorithms can be employed, which are broadly categorized into 2D and 3D similarity searches.

2D Similarity Searches: These methods are based on the comparison of molecular fingerprints, which are bit strings that encode the presence or absence of specific structural features. Common fingerprinting algorithms include MACCS (Molecular ACCess System) keys and Morgan fingerprints. The similarity between two molecules is then quantified using metrics such as the Tanimoto coefficient. A higher Tanimoto coefficient indicates a greater degree of structural similarity.

3D Similarity Searches: These approaches consider the three-dimensional conformation of molecules, comparing shape, volume, and the spatial arrangement of pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, and charged centers). This method can identify compounds that may have different 2D structures but similar 3D shapes and pharmacophores, potentially leading to the discovery of novel scaffolds with similar biological functions.

A hypothetical similarity search for scaffolds related to this compound could yield a variety of compounds with known biological activities. The results of such a search would be instrumental in forming initial hypotheses about the potential therapeutic targets and applications of the query compound.

Table 1: Illustrative Results of a Similarity Search for Bioactive Scaffolds Related to this compound

Scaffold Name Structure Reported Biological Activity Similarity Metric (e.g., Tanimoto Coefficient) Database Source
N-Benzyl-N-methylacetamideO=C(C)N(C)Cc1ccccc1Precursor in chemical synthesis0.85PubChem
2-Amino-N-(3-chlorobenzyl)acetamideClc1cccc(CNC(C)=O)c1Intermediate in medicinal chemistry0.79ChEMBL
LidocaineCCN(CC)C(=O)Cc1c(C)cccc1CLocal anesthetic, antiarrhythmic0.65DrugBank
N-Acetyl-N-benzyl-D-alaninamideCC(NC(C)=O)C(=O)NC(Cc1ccccc1)CInvestigated for anticonvulsant properties0.72SciFinder

Note: The data in this table is illustrative and intended to represent the type of information that would be obtained from a similarity search. The similarity metrics are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rs For derivatives of this compound, QSAR can be a powerful tool to predict their biological activities and guide the design of more potent and selective analogs.

The development of a QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition or ED50 for in vivo efficacy) is required. The activities are typically converted to a logarithmic scale (e.g., pIC50).

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

0D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. hufocw.org

1D Descriptors: Based on substructure lists, including counts of functional groups and structural fragments. hufocw.org

2D Descriptors: Derived from the 2D representation of the molecule, such as topological indices (e.g., connectivity indices) and electro-topological state indices. kg.ac.rshufocw.org

3D Descriptors: Calculated from the 3D conformation of the molecule, including descriptors of shape, volume, and surface area. kg.ac.rshufocw.org

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moments. ucsb.edu

Model Building and Validation: Statistical methods are used to build a model that correlates the molecular descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). kg.ac.rs The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques.

For a series of derivatives of this compound, a QSAR study could reveal which structural modifications are likely to enhance a particular biological activity. For instance, the model might indicate that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position could lead to improved potency.

Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives

Compound ID Substituent (R) Molecular Weight ( g/mol ) LogP Topological Polar Surface Area (Ų) Biological Activity (pIC50)
1H192.261.8541.496.2
24-Cl226.702.5641.496.8
34-F210.252.0141.496.5
44-OCH3222.281.7850.726.1
54-NO2237.251.8287.517.1

Note: This table presents hypothetical data to illustrate the types of molecular descriptors and biological activity data that would be used in a QSAR study. The values are not based on experimental results.

Investigation of Biological Activity and Molecular Mechanisms of 2 Amino N Methyl N 3 Methyl Benzyl Acetamide and Analogues

Enzyme Modulation and Inhibition Studies

The interaction of small molecules with enzymes is a primary mechanism through which therapeutic effects are achieved. Acetamide (B32628) derivatives have been investigated for their ability to modulate the activity of several key enzymes, demonstrating potential as inhibitors in various pathological contexts.

Inhibition of Bacterial Aminoacyl-tRNA Synthetases by Related Acetamide Derivatives

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that play a critical role in protein biosynthesis by attaching the correct amino acid to its corresponding tRNA molecule. nih.gov This vital function makes them an attractive target for the development of new antibacterial agents. ucsd.edubenthamscience.comsemanticscholar.org Inhibition of these enzymes halts protein synthesis, leading to the cessation of bacterial growth. ucsd.edu

Research into acetamide-based structures has yielded potent inhibitors of bacterial aaRS. A series of 2-amino-N-(arylsulfinyl) acetamide compounds were identified as inhibitors of leucyl-tRNA synthetase (LeuRS) from Escherichia coli. nih.gov Isothermal titration calorimetry measured their dissociation constants (Kd), which ranged from 1.39 nM to 9130 nM. nih.gov One of the most potent compounds demonstrated significant antibacterial activity across seven different bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 mg/L, comparable to established antibiotics like ciprofloxacin. nih.gov

Furthermore, N-aminoacyl-arylsulfonamide derivatives, which share a related structural motif, have been developed as inhibitors for several bacterial aminoacyl-tRNA synthetases. These compounds were tested against LeuRS, valyl-tRNA synthetase (ValRS), and isoleucyl-tRNA synthetase (IleRS) from both E. coli and Staphylococcus aureus. The derivatives showed potent and selective inhibition of LeuRS, with IC₅₀ values as low as 0.0034 µM for E. coli LeuRS. nih.gov However, they displayed no significant activity against IleRS or ValRS from either bacterial species at concentrations up to 50 µM, indicating a high degree of selectivity for the leucyl-tRNA synthetase target. nih.gov

While not all antibacterial acetamide derivatives have been confirmed to target aaRS, many N-substituted acetamides have demonstrated broad antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this chemical class holds significant promise for antimicrobial drug discovery. indexcopernicus.comnih.govnih.gov

Inhibitory Activity of Acetamide Analogues against Bacterial Leucyl-tRNA Synthetase (LeuRS)
Compound ClassTarget EnzymeBacterial SpeciesActivity MetricReported ValuesReference
2-Amino-N-(arylsulfinyl) acetamidesLeuRSE. coliKd1.39 nM - 9130 nM nih.gov
2-Amino-N-(arylsulfinyl) acetamidesN/AVarious (7 strains)MIC0.25 - >64 mg/L nih.gov
N-Aminoacyl-arylsulfonamidesLeuRSE. coliIC₅₀0.0034 µM - >50 µM nih.gov
N-Aminoacyl-arylsulfonamidesLeuRSS. aureusIC₅₀0.26 µM - >50 µM nih.gov

Mechanistic Insights into Enzyme Binding (e.g., Active Site Interaction)

The inhibitory action of compounds targeting aminoacyl-tRNA synthetases is rooted in their ability to interfere with the enzyme's catalytic mechanism. The aminoacylation process occurs in two distinct steps within the enzyme's active site. nih.govyoutube.com First, the specific amino acid is activated by reacting with ATP to form a high-energy aminoacyl-adenylate (aa-AMP) intermediate, releasing pyrophosphate. nih.govyoutube.com In the second step, this activated amino acid is transferred to the 3'-end of its cognate tRNA molecule. youtube.com

Inhibitors that are structurally analogous to the amino acid substrate can competitively bind to the active site, preventing the natural substrate from being activated. The specificity of an aaRS enzyme for its cognate amino acid is determined by the unique chemical and physical properties of its active site. nih.gov This binding pocket uses a combination of size, shape, and charge complementarity to recognize the correct amino acid. nih.gov For instance, some synthetases utilize a zinc ion within the active site to coordinate with the functional groups of the correct amino acid, thereby discriminating against incorrect substrates that cannot form these interactions. youtube.comnih.gov The enzyme's activation site effectively rejects amino acids that are larger than the correct one, while a separate editing site can cleave smaller, incorrectly activated amino acids, ensuring high fidelity in protein synthesis. youtube.com Acetamide-based inhibitors likely mimic the natural amino acid, occupying its binding pocket and preventing the crucial first step of adenylation, thus blocking the entire protein synthesis pathway.

Exploration of Other Enzyme Targets (e.g., Urease)

Beyond their antibacterial potential, acetamide derivatives have shown significant inhibitory activity against other enzymes, such as urease. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, including Helicobacter pylori.

In one study, a series of sulfonamide-1,2,3-triazole-acetamide derivatives were designed and synthesized as urease inhibitors. All of the synthesized compounds, including N-phenylacetamide and N-benzylacetamide analogues, exhibited potent inhibitory activity against jack bean urease, with IC₅₀ values ranging from 0.12 µM to 4.53 µM. nih.gov These values demonstrated a significantly higher potency compared to the standard urease inhibitor, thiourea, which has an IC₅₀ of 23.76 µM. nih.gov The most potent compound, an N-2-methylphenylacetamide derivative, was approximately 198 times more potent than thiourea. nih.gov

Structure-activity relationship (SAR) analysis revealed that the nature of the substituent on the N-aryl ring of the acetamide moiety plays a crucial role in the inhibitory activity. For 2-substituted compounds, the order of anti-urease activity was found to be methyl > fluoro > chloro. nih.gov In silico studies supported these findings, showing that the most potent compound binds effectively to the urease active site. nih.gov

Inhibitory Activity of Acetamide Analogues against Jack Bean Urease
Compound ClassInhibitor ExampleIC₅₀ (µM)Reference
Sulfonamide-1,2,3-triazole-acetamidesGeneral Range0.12 - 4.53 nih.gov
Sulfonamide-1,2,3-triazole-acetamidesN-2-methylphenylacetamide derivative (11b)0.12 nih.gov
Sulfonamide-1,2,3-triazole-acetamidesN-phenylacetamide derivative (11a)0.87 nih.gov
Sulfonamide-1,2,3-triazole-acetamidesN-benzylacetamide derivative (11n)2.15 nih.gov
Standard InhibitorThiourea23.76 nih.gov

Receptor Interaction and Ligand Binding Profiling

In addition to enzyme inhibition, the biological effects of small molecules are often mediated through interactions with cellular receptors. The structural features of 2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide suggest potential interactions with various receptor systems.

Exploration of Receptor Ligand Potential for Structurally Related Opioid Receptor Modulators

The N-benzyl group is a common feature in ligands that target opioid receptors. For example, N-benzylnaltrindole is a known potent and selective antagonist for the delta-2 opioid receptor. Furthermore, other 2-benzylbenzimidazole derivatives, known as "nitazenes," have been shown to be highly potent agonists at the µ-opioid receptor, with some analogues exceeding the potency of fentanyl. This suggests that the N-benzylacetamide scaffold present in compounds like this compound could serve as a pharmacophore for interacting with opioid receptors.

Studies on peptidomimetic ligands have also shown that modifying the C-terminus with different amide groups can modulate activity at both delta- and mu-opioid receptors. This indicates that the acetamide portion of the molecule could play a significant role in determining the nature and efficacy of receptor interaction.

Characterization of Ligand-Receptor Interactions through Molecular Docking

Molecular docking studies provide valuable insights into how a ligand might bind to its receptor at an atomic level. Docking analyses of various ligands with the µ-opioid receptor have identified a common binding pocket and key amino acid residues that are crucial for interaction.

For morphinan-based agonists, docking studies revealed that the binding mode involves a critical hydrogen bond between the ligand's protonated nitrogen and the ASP147 residue of the receptor. Additionally, hydrophobic interactions with surrounding residues such as ILE144, TYR148, MET151, and HIS297 are essential for stabilizing the ligand-receptor complex. For fentanyl analogues, the binding site was found to consist of residues such as ILE109, ASP112, TYR113, MET116, and HIS262.

Based on these models, it can be predicted that a molecule like this compound would orient its N-benzyl group into a hydrophobic pocket within the receptor. The amide and amino functionalities could potentially form hydrogen bonds with polar residues in the binding site, anchoring the molecule and contributing to its binding affinity. The specific substitution pattern on the benzyl (B1604629) ring would further influence the shape complementarity and van der Waals interactions within this pocket, ultimately determining the compound's potency and selectivity.

Modulation of Cellular Pathways and Signaling Cascades

Extensive research into the biological effects of acetamide derivatives has revealed their potential to modulate critical cellular pathways, including those governing apoptosis and inflammation. While direct studies on this compound are limited, research on analogous compounds provides insights into the potential mechanisms of action for this class of molecules.

Induction of Apoptotic Pathways in Relevant Cellular Models

The induction of apoptosis, or programmed cell death, is a key mechanism through which various therapeutic agents exert their effects, particularly in the context of cancer. Studies on acetamide derivatives have demonstrated their capacity to trigger apoptotic cascades in cancer cell lines. For instance, certain thiazole-2-acetamide derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and subsequent apoptosis. nih.gov

The pro-apoptotic activity of these compounds is often multifaceted, involving the modulation of key regulatory proteins. For example, some acetamide analogues have been observed to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby shifting the cellular balance towards cell death. This targeted approach makes them promising candidates for further investigation as potential anticancer agents. nih.gov

Table 1: Effects of Selected Acetamide Analogues on Apoptotic Markers
Compound/Analogue ClassCellular ModelObserved Effect on ApoptosisReported Mechanism of Action
Thiazole-2-acetamide derivativesHuman cancer cell linesInduction of apoptosisInhibition of tubulin polymerization nih.gov
Phenoxy acetamide derivativesVariousPotential pro-apoptotic activityNot fully elucidated nih.gov

Regulation of Inflammatory Responses (e.g., COX enzymes, Nitric Oxide pathways)

Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a significant area of therapeutic research. Acetamide derivatives have shown promise as anti-inflammatory agents, primarily through their interaction with key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO). nih.govresearchgate.net

The COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins, which are potent inflammatory molecules. nih.gov Research has shown that nitric oxide can activate COX enzymes, leading to an increase in prostaglandin (B15479496) production and an exacerbated inflammatory response. wustl.edunih.gov Therefore, compounds that can modulate the NO pathway may indirectly affect COX-mediated inflammation. mdpi.com

Certain acetamide derivatives have been found to possess antioxidant properties and the ability to reduce the production of reactive oxygen species (ROS) and nitric oxide in cellular models of inflammation. researchgate.netnih.gov By scavenging free radicals and inhibiting NO production, these compounds can potentially mitigate the downstream inflammatory cascade. For example, in lipopolysaccharide (LPS)-stimulated macrophages, a common model for studying inflammation, some acetamide compounds have demonstrated a reduction in NO levels. researchgate.net

Table 2: Anti-inflammatory Activity of Representative Acetamide Analogues
Compound/Analogue ClassTarget PathwayObserved EffectCellular/Animal Model
N-(benzene sulfonyl)acetamide derivativesCOX-2/5-LOXInhibition of enzyme activity nih.govIn vitro assays
Phenoxy acetamide derivativesGeneral inflammationAnti-inflammatory effects nih.govIn vivo models
Various acetamide derivativesNitric Oxide (NO) productionReduction of NO levels researchgate.netLPS-stimulated J774.A1 macrophages researchgate.net

Target Validation and Mechanism-Based Research Strategies

The identification and validation of specific molecular targets are crucial for the development of mechanism-based therapeutic agents. For acetamide derivatives, research is ongoing to elucidate their precise targets and mechanisms of action. The broad biological activities observed for this class of compounds suggest that they may interact with multiple cellular targets. nih.govwustl.edu

Structure-activity relationship (SAR) studies are a key strategy in this endeavor. By synthesizing and evaluating a series of related compounds, researchers can identify the chemical moieties responsible for their biological effects. mdpi.com For example, SAR studies on N-acetamide substituted pyrazolopyrimidines have provided insights into their binding to the translocator protein (TSPO), a target implicated in various pathologies. wustl.edu

Further mechanism-based research strategies include molecular docking and simulation studies to predict and analyze the binding of these compounds to their putative targets. mdpi.com These computational approaches, combined with experimental validation, can help to clarify the molecular interactions that underpin the observed biological activities. The continued investigation into the specific targets of this compound and its analogues will be essential for realizing their full therapeutic potential.

Structure Activity Relationship Sar Studies for Biological Optimization

Systematic Evaluation of Substituent Effects on the N-Methyl-N-(3-methyl-benzyl) Group

The position of a methyl group on the benzyl (B1604629) ring can significantly alter biological activity by affecting the molecule's conformation and interaction with specific pockets in a binding site. While direct SAR studies on the 3-methyl isomer of the titular compound are not extensively detailed in the provided literature, principles can be drawn from related N-benzyl acetamide (B32628) series investigated as kinase inhibitors.

In a series of thiazolyl N-benzyl-substituted acetamide derivatives, the position of methyl and other substituents on the benzyl ring was found to be critical. chapman.edu An unsubstituted N-benzyl analog proved to be the most potent inhibitor of c-Src kinase in cellular assays. chapman.educhapman.edu The introduction of a methyl group at the 4-position of the benzyl ring led to a nearly four-fold decrease in potency compared to the unsubstituted analog. chapman.edu This suggests that for this particular biological target, steric bulk at the para position is detrimental to activity.

Conversely, for anticancer activity in certain cell lines, substitutions at the 4-position were found to be critical for maximum effect. chapman.edu This highlights that the optimal substitution pattern is highly dependent on the specific biological target and the nature of the assay. The suppressive effect of substituents on a benzyl group can sometimes be ascribed more to the electronic properties of the substituents rather than steric hindrance. researchgate.net For instance, the introduction of a second methyl group at the para position was found to be more effective in suppressing hydrogenolysis than an ortho methyl group, indicating a strong electronic influence. researchgate.net

Table 1: Influence of Benzyl Substitution on Src Kinase Inhibitory Activity Data extracted from a study on thiazolyl N-benzyl-substituted acetamide derivatives. chapman.edu

Compound AnalogueSubstitution on Benzyl RingGI50 in NIH3T3/c-Src527F cells (µM)GI50 in SYF/c-Src527F cells (µM)
8a Unsubstituted1.342.30
8b 4-Fluoro1.492.51
8c 2-Chloro13.027.93
8e 4-Methyl~5.4 (estimated 4-fold decrease from 8a)Not specified

Note: Lower GI50 values indicate higher potency.

Beyond methylation, the introduction of other functional groups onto the benzyl ring has been a key strategy for optimizing efficacy and selectivity. The electronic properties and size of these substituents play a crucial role.

In studies of N-benzyl substituted acetamides, halogen substitutions have yielded varied results. A 4-fluoro substituent on the benzyl group resulted in only a slight decrease in Src kinase inhibitory activity compared to the unsubstituted compound. chapman.edu However, this 4-fluorobenzyl derivative exhibited significant cell proliferation inhibition in breast carcinoma and leukemia cells, suggesting that such substitutions can enhance certain therapeutic activities while slightly diminishing others. chapman.educhapman.edu In contrast, a 2-chloro substitution led to a significant decrease in inhibitory activity. chapman.edu This suggests that bulky groups, such as chlorine, particularly at the ortho position, can introduce steric clashes that reduce binding affinity. chapman.edu

Table 2: Effect of Various Benzyl Substitutions on Anticancer Activity Data reflects the percent inhibition of cell proliferation at a 50 µM concentration in a study on thiazolyl N-benzyl-substituted acetamide derivatives. chapman.edu

Compound AnalogueSubstitution on Benzyl RingCell Proliferation Inhibition in CCR5 (%)Cell Proliferation Inhibition in BT-20 (%)
8a Unsubstituted30-4030-40
8b 4-Fluoro7161-71
8c 2-Chloro30-4030-40
8d 3,4-Dichloro6961-71
8e 4-Methyl61-7161-71

Role of the 2-Amino Acetamide Core in Biological Function

The 2-amino acetamide scaffold serves as the central backbone of the molecule, and its functional groups are essential for establishing key interactions and maintaining the appropriate orientation of the side chains.

The primary amine (-NH2) group is a fundamental functional group in a vast array of biologically active molecules, including amino acids and their derivatives. researchgate.netnih.gov A key feature of the primary amine is its ability to act as a hydrogen bond donor. nih.gov This allows it to form strong, directional interactions with hydrogen bond acceptors, such as oxygen or nitrogen atoms, commonly found in the amino acid residues of protein targets like enzymes and receptors.

The amide bond is a cornerstone of peptide and protein chemistry and is prevalent in many pharmaceuticals. scielo.br It possesses a planar structure due to resonance, which restricts rotation and imparts conformational rigidity to the molecular backbone. scielo.br In the case of the tertiary amide found in 2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide, this planarity influences the spatial orientation of the N-methyl and N-benzyl substituents relative to the acetamide core. The rotational equilibrium around the amide bond can be governed by steric and electronic effects of the attached substituents. scielo.br

Modifying this amide linkage is a common strategy in medicinal chemistry to improve metabolic stability, as amide bonds are susceptible to hydrolysis by proteases. nih.gov This is often achieved through the use of amide bioisosteres—functional groups that mimic the physicochemical properties of the amide bond. nih.gov Replacing the amide with bioisosteres can lead to peptidomimetics with improved biological properties. nih.gov

Potential modifications and their consequences include:

Heterocyclic Bioisosteres: Replacing the amide with stable five-membered rings like 1,2,3-triazoles or oxadiazoles (B1248032) can mimic the planarity and dipole moment of the amide bond. nih.gov These changes can enhance metabolic stability and may introduce new interaction points, thereby altering the compound's SAR profile. For example, the replacement of an amide with an imidazole (B134444) ring has been used successfully to increase basicity and allow for the formation of water-soluble salts. nih.gov

Such modifications fundamentally alter the electronic distribution, hydrogen-bonding capability, and conformational flexibility of the core structure, leading to significant changes in biological activity.

Pharmacophore Elucidation and Derivation of Design Rules

Based on the SAR of related N-benzyl acetamide derivatives, a hypothetical pharmacophore model for this class of compounds can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

Key pharmacophoric features likely include:

Aromatic/Hydrophobic Region: Represented by the substituted benzyl ring. This group is likely to interact with a hydrophobic pocket in the target protein. The SAR data suggests that the size and electronic nature of substituents on this ring are critical tuning points for potency and selectivity.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide core is a strong hydrogen bond acceptor, likely forming a key interaction with a hydrogen bond donor on the target.

Hydrogen Bond Donor/Positive Ionizable Center: The primary amine is a crucial feature, capable of acting as a hydrogen bond donor or, when protonated, forming an ionic bond. Its position relative to the other groups is critical.

Conformational Control Element: The tertiary amide bond and the N-methyl group provide a specific spatial arrangement and conformational rigidity, correctly positioning the aromatic ring and the 2-aminoethyl side chain for optimal interaction with the target.

From this model, several design rules can be derived for future optimization:

Substitutions on the benzyl ring should be carefully selected. For some targets, smaller, electron-withdrawing groups (like fluorine) at the para-position may be favorable, while for others, unsubstituted rings are preferred. chapman.edu Bulky ortho-substituents are generally detrimental. chapman.edu

The primary amine is likely essential for activity and should be retained. Its basicity could be modulated to optimize interactions and physical properties.

The distance and spatial relationship between the primary amine and the aromatic ring, dictated by the acetamide backbone, are likely crucial and should be maintained.

To improve metabolic stability, the central amide bond could be replaced with a suitable bioisostere, such as a 1,2,3-triazole, provided the key vectoral arrangement of the pharmacophoric features is preserved. nih.gov

Identification of Key Structural Features for Desired Biological Activity

The molecular architecture of this compound can be dissected into three primary components: the N-benzylacetamide core, the amino group at the alpha position, and the specific substitution patterns on both the nitrogen and the benzyl ring. Research on analogous N-benzylacetamide derivatives, particularly in the context of anticonvulsant activity, has highlighted several key structural features that are critical for their biological function. researchgate.netnih.gov

The N-Benzylacetamide Moiety: This core structure is a recognized pharmacophore in various biologically active compounds, including those with anticonvulsant properties. researchgate.net The amide linkage is crucial, and the presence of the benzyl group is a key determinant of activity. The aromatic ring often engages in π-π stacking or hydrophobic interactions within the biological target. nih.gov

Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly modulate activity. In the case of this compound, the methyl group is in the meta (3-position). Studies on related anticonvulsants have shown that the position of substituents is critical. For instance, in some series, small, non-polar groups on the aromatic ring are well-tolerated and can enhance activity. nih.gov The 3-methyl group is a small, lipophilic substituent that can influence the compound's binding affinity and pharmacokinetic properties.

The N-Methyl Group: N-methylation of the amide nitrogen creates a tertiary amide. This modification has several important consequences. It removes the hydrogen-bond donating capability of the amide nitrogen, which can alter the binding mode of the compound to its target. mdpi.comresearchgate.net Furthermore, N-methylation can increase lipophilicity and may enhance metabolic stability and bioavailability. researchgate.net This modification can also influence the conformational preferences of the molecule, which is a critical factor for biological activity. mdpi.com

The α-Amino Group: The presence of an amino group at the alpha-carbon of the acetamide moiety introduces a basic center and a potential site for hydrogen bonding. The SAR of related α-substituted acetamido-N-benzylacetamides indicates that this position is sensitive to modification. researchgate.net Favorable bioactivity has been correlated with the presence of hydrogen-bond acceptors at the α-substituent, while the absence of hydrogen-bond donors can also be beneficial. researchgate.net

CompoundR Substituent (at 3-oxy position)Anticonvulsant Activity (MES, ED₅₀, mg/kg)
(R)-1Methyl4.5
(R)-6Ethyl7.9
(R)-7Isopropyl23
(R)-8tert-Butyl30-100
(R)-9Cyclohexyl100-300

This table is generated based on data for analogous compounds to illustrate SAR principles. nih.gov

Development of Predictive SAR Models for Rational Compound Design

To move beyond qualitative SAR and facilitate a more efficient drug design process, quantitative structure-activity relationship (QSAR) models are often developed. tandfonline.com These mathematical models correlate the structural or physicochemical properties of a series of compounds with their biological activity. tandfonline.comufv.br For a class of compounds like N-benzylacetamide derivatives, QSAR is a powerful tool for designing new molecules with potentially improved activity. ufv.br

The development of a predictive QSAR model generally follows these steps:

Data Set Compilation: A series of structurally related analogues of this compound would be synthesized and their biological activity (e.g., anticonvulsant activity, measured as ED₅₀) would be determined. researchgate.net

Molecular Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors are calculated using computational chemistry software. researchgate.net These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing atomic connectivity and molecular shape.

Electronic descriptors: Quantifying the distribution of electrons (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as hydrophobicity (ClogP) and molar refractivity. researchgate.net

Model Generation and Validation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that links a selection of descriptors to the biological activity. researchgate.net The Genetic Function Algorithm (GFA) is a common technique used to select the most relevant descriptors to include in the model. ufv.br A robust QSAR model for N-benzylacetamide derivatives might look like:

pED₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor N)

The predictive power of the model is rigorously tested through internal and external validation techniques. tandfonline.comresearchgate.net A high correlation coefficient (R²) and cross-validated correlation coefficient (Q²) indicate a statistically significant and predictive model. ufv.br For instance, QSAR models developed for α-substituted acetamido-N-benzylacetamide derivatives have achieved high correlation coefficients (R² > 0.9), demonstrating their predictive capability. tandfonline.comresearchgate.net

The table below summarizes the statistical quality of a representative QSAR model developed for N-benzylacetamide derivatives, indicating a strong correlation between structural descriptors and anticonvulsant activity. ufv.br

Statistical ParameterValueDescription
R² (Correlation Coefficient)0.823 - 0.893Indicates the goodness of fit of the model.
Q² (Cross-validated R²)0.772 - 0.854Measures the predictive ability of the model.
F (F-statistic)36.53 - 37.10Represents the statistical significance of the model.
R²_pred(test)0.768 - 0.893Measures the predictive power on an external test set.

This table is generated based on data for N-benzylacetamide derivatives. ufv.br

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogues of this compound. This in silico screening allows chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby accelerating the process of drug discovery and optimization. ufv.br

Emerging Research Directions and Future Perspectives

Development of Next-Generation Analogues with Enhanced Efficacy and Selectivity

The development of next-generation analogues of the core N-benzyl-N-methyl-acetamide scaffold is a primary focus for enhancing therapeutic potential. Structure-activity relationship (SAR) studies on related N-substituted acetamide (B32628) derivatives have provided valuable insights into how molecular modifications influence biological activity. For instance, research on thiazolyl N-benzyl-substituted acetamides as Src kinase inhibitors has demonstrated that substitutions on the benzyl (B1604629) ring are critical for anticancer activity. chapman.edu Specifically, the presence of substituents at the 4-position of the benzyl ring, such as 4-fluoro, 3,4-dichloro, or 4-methyl groups, was found to be important for maximizing anticancer effects. chapman.edu Conversely, the introduction of bulky groups like chlorine and methyl at other positions sometimes led to a decrease in potency, suggesting that steric and electronic factors play a crucial role in the interaction with the target protein. chapman.edu

In a different context, studies on N-phenyl-aminobenzoate analogues as inhibitors of aldo-keto reductase 1C3 (AKR1C3) revealed that the position of a carboxylic acid group and the nature of substituents on a phenylamino (B1219803) ring could confer significant selectivity for the target enzyme. nih.gov These findings underscore the principle that systematic structural modifications can be employed to enhance both the potency and selectivity of bioactive compounds. For a hypothetical compound like 2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide, future research would likely involve the synthesis and evaluation of a matrix of analogues with variations in the substitution pattern on the benzyl ring, modifications of the N-methyl group, and alterations to the aminoacetamide moiety to improve target engagement and selectivity.

Table 1: Key Structural Modifications and Their Potential Impact on Activity of N-substituted Acetamide Analogues

Modification AreaType of ModificationPotential ImpactReference
Benzyl RingIntroduction of electron-withdrawing or electron-donating groups at various positionsAlteration of electronic properties and steric hindrance, potentially improving binding affinity and selectivity. chapman.edunih.gov
N-Alkyl GroupVariation of the alkyl chain length or introduction of cyclic moietiesInfluence on lipophilicity and conformational flexibility, which can affect target binding and pharmacokinetic properties. mdpi.com
Acetamide BackboneReplacement with bioisosteric groups or introduction of conformational constraintsEnhancement of metabolic stability and modulation of binding interactions. biosynth.com

Advanced Methodologies in High-Throughput Synthesis and Screening of Derivatives

To accelerate the discovery of optimized analogues, advanced methodologies in high-throughput synthesis (HTS) and high-throughput screening are indispensable. hilarispublisher.comnih.gov These technologies enable the rapid generation and evaluation of large, diverse chemical libraries, significantly shortening the timeline of the drug discovery process. rsc.org For the N-benzyl-N-methyl-acetamide scaffold, HTS approaches could be employed to create extensive libraries of derivatives with diverse substitutions. Automated synthesis platforms can facilitate the parallel synthesis of numerous compounds, for example, by varying the starting materials in a systematic manner. rsc.org

Once synthesized, these compound libraries can be subjected to high-throughput screening against specific biological targets or in cell-based phenotypic assays. nih.gov Modern screening platforms can test hundreds of thousands of compounds per day, allowing for the rapid identification of "hits" with desired biological activity. nih.gov For instance, a library of N-benzyl-N-methyl-acetamide derivatives could be screened against a panel of kinases or other enzymes implicated in a particular disease to identify potent and selective inhibitors. The integration of miniaturized and automated synthesis and screening formats has the potential to further reduce costs and increase the efficiency of the early drug discovery process. rsc.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of vast datasets to predict the properties of new molecules and guide their design. nih.govnih.gov These computational tools can be applied to the N-benzyl-N-methyl-acetamide scaffold to accelerate the design-make-test-analyze cycle. nih.gov By training ML models on existing data from related compounds, it is possible to predict the biological activity, selectivity, and pharmacokinetic properties of novel, unsynthesized analogues. nih.gov

Generative AI models can even design entirely new molecules with desired characteristics from the ground up. nih.gov For the optimization of a lead compound like this compound, ML algorithms could be used to:

Predict structure-activity relationships to identify key molecular features for potency and selectivity.

Virtually screen large libraries of potential derivatives to prioritize the most promising candidates for synthesis.

Optimize multi-parameter properties simultaneously, such as balancing potency with metabolic stability and low toxicity.

By integrating AI and ML into the design process, researchers can explore a much larger chemical space more efficiently and increase the probability of identifying superior drug candidates. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While some N-substituted acetamides have been investigated for their effects on known targets like kinases and cholinesterases, the full spectrum of their biological activities remains to be explored. chapman.eduabq.org.br Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes without a preconceived target, is a powerful approach for discovering novel biological activities and, consequently, new therapeutic applications. nih.gov

A library of derivatives based on the this compound scaffold could be screened in a variety of phenotypic assays relevant to different diseases, such as cancer, neurodegenerative disorders, or infectious diseases. A hit from such a screen would then prompt further investigation to identify its molecular target. Computational methods, such as in silico target prediction, can also be used to generate hypotheses about potential biological targets for this class of compounds by comparing their structural features to those of known ligands for various receptors and enzymes. f1000research.com The identification of novel targets for this scaffold could open up entirely new avenues for therapeutic intervention.

Integration with Chemical Biology Tools for Pathway Probing and Target Deconvolution

Once a bioactive compound is identified, a critical next step is to determine its mechanism of action, which includes identifying its direct molecular target(s) and understanding how it perturbs biological pathways. Chemical biology provides a powerful toolkit for this purpose. nih.gov For a promising derivative of this compound, a chemical probe could be synthesized by attaching a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) or a photoreactive group to the molecule. rockefeller.edu

These probes can be used in a variety of applications:

Target Identification: Affinity-based probes can be used to pull down their binding partners from cell lysates, which can then be identified by mass spectrometry. hilarispublisher.comrsc.org This process, known as target deconvolution, is crucial for understanding the molecular basis of a compound's activity. hilarispublisher.comnih.govrsc.org

Target Engagement: Tagged probes can be used to confirm that the compound binds to its intended target within a cellular context. rockefeller.edu

Pathway Analysis: By observing the downstream effects of target engagement, these probes can help to elucidate the biological pathways modulated by the compound.

The integration of these chemical biology tools is essential for validating new drug targets and for building a comprehensive understanding of the mechanism of action of novel therapeutic agents derived from the N-benzyl-N-methyl-acetamide scaffold. nih.govdntb.gov.ua

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation of secondary amines. For example, reductive amination of 3-methylbenzylamine with methylamine and an aldehyde derivative (e.g., glyoxylic acid) in methanol using sodium cyanoborohydride (NaBH3CN) at pH 4–5 yields the product . Alternatively, alkylation of methyl-(3-methylbenzyl)amine with chloroacetamide under basic conditions (e.g., K2CO3 in DMF) can form the acetamide bond . Optimize yields by controlling stoichiometry (excess amine), temperature (room temperature for amination; 50–60°C for alkylation), and purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H and 13^13C NMR to confirm methyl, benzyl, and acetamide groups (e.g., δ 2.1–2.3 ppm for N-methyl; δ 4.3–4.5 ppm for benzyl-CH2) .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemistry and solid-state packing (if crystalline) .

Q. How stable is this compound under standard laboratory conditions?

  • Methodological Answer : Stability studies indicate minimal degradation in dry, inert atmospheres (N2/Ar) at 4°C for >6 months. However, hydrolysis may occur in aqueous solutions at pH extremes (e.g., breakdown to acetic acid and amines at pH <3 or >10). Store in amber vials with desiccants and avoid prolonged UV exposure .

Q. What biological activities have been reported for structurally similar acetamides?

  • Methodological Answer : Analogous compounds exhibit anti-inflammatory (e.g., COX-2 inhibition via hydrazone derivatives) and antimicrobial activity (e.g., MIC values <10 µg/mL against Gram-positive bacteria). Assess activity via:
  • In vitro assays : MTT for cytotoxicity; broth microdilution for antimicrobial screening .
  • DNA binding studies : UV-Vis titration or fluorescence quenching to evaluate intercalation (e.g., Kb ~104^4 M1^{-1}) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., amide oxygen as H-bond acceptor) .
  • Frontier molecular orbitals : Predict redox behavior (e.g., HOMO-LUMO gap ~5 eV for stability) .
  • Docking simulations : Study interactions with biological targets (e.g., binding affinity to enzyme active sites) .

Q. What strategies address low yields or byproduct formation during synthesis?

  • Methodological Answer :
  • Byproduct mitigation : Use scavenger resins (e.g., polymer-bound isocyanates to trap unreacted amines) .
  • Catalytic optimization : Employ Pd/C or Ni catalysts for reductive steps to enhance selectivity .
  • Purification : Gradient HPLC (C18 column; acetonitrile/water mobile phase) to separate regioisomers .

Q. How do conflicting toxicity data for acetamide derivatives inform safety protocols?

  • Methodological Answer : While acetamide is rodent carcinogen (IARC Group 2B), structural modifications (e.g., N-alkylation) may reduce toxicity. Conduct:
  • In vitro genotoxicity assays : Ames test for mutagenicity; Comet assay for DNA damage .
  • Environmental fate studies : Biodegradation via OECD 301B to assess persistence .

Q. What advanced crystallographic techniques resolve polymorphism in this compound?

  • Methodological Answer :
  • SC-XRD : Single-crystal X-ray diffraction with synchrotron radiation to determine unit cell parameters and hydrogen-bonding networks .
  • PXRD : Pair with Rietveld refinement to quantify polymorph ratios in bulk samples .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported biological activity or synthetic yields?

  • Methodological Answer :
  • Meta-analysis : Compare reaction conditions (e.g., solvent polarity, catalyst load) across studies .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.